molecular formula C18H16F3N3O5S B1398622 2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester CAS No. 1089330-43-7

2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

Cat. No.: B1398622
CAS No.: 1089330-43-7
M. Wt: 443.4 g/mol
InChI Key: GDUKUMXAMFKPBL-UHFFFAOYSA-N
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Description

The compound “2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester” is a chemical with the CAS number 1089330-43-7 . It is also known as "Benzoic acid, 2-[[6-(4-morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]thio]-, methyl ester" .


Molecular Structure Analysis

The molecular formula of this compound is C18H16F3N3O5S, and it has a molecular weight of 443.4 .

Scientific Research Applications

Nitric Oxide-Releasing Prodrugs

Water-soluble derivatives of acetylsalicylic acid (ASA), commonly known as aspirin, which include nitric oxide (NO)-releasing groups, have been synthesized and evaluated for their potential as ASA prodrugs. These derivatives demonstrate good water solubility and exhibit a controlled release of ASA, thereby inhibiting platelet aggregation. This innovative approach aims to harness the therapeutic benefits of ASA while minimizing its gastrointestinal side effects, suggesting potential applications in cardiovascular disease management (Rolando et al., 2013).

Transdermal Permeation Enhancers

The chemical structure is related to a series of alkyl esters and alkylamides of certain hexanoic acids substituted with tertiary amino groups. These compounds were synthesized and evaluated for their ability to enhance transdermal drug delivery. The research found specific esters with significant enhancement ratios, indicating potential applications as permeation enhancers in transdermal therapeutic systems (Farsa et al., 2010).

Glucosidase Inhibitors with Antioxidant Activity

Research into benzimidazole derivatives containing morpholine and methylpiperazine groups has shown that these compounds exhibit potent in vitro antioxidant activities and function as effective glucosidase inhibitors. Such characteristics suggest their potential use in the treatment of oxidative stress-related diseases and as adjunct therapies for diabetes management (Özil et al., 2018).

Prodrugs of Naproxen for Topical Delivery

Morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized and evaluated for their suitability as prodrugs for topical drug delivery. These novel esters demonstrated enhanced skin permeation compared to naproxen, suggesting their potential for developing more effective topical formulations of nonsteroidal anti-inflammatory drugs (Rautio et al., 2000).

Synthesis of Functionalized Tetrahydropyrimidin-2-thiones

The synthesis of functionalized tetrahydropyrimidin-2-thiones through a zinc chloride-promoted one-pot reaction showcases the utility of the compound in the creation of new chemical entities. These synthesized compounds have potential applications in medicinal chemistry, especially in the development of novel therapeutics with specific biological activities (Liu et al., 2014).

Properties

IUPAC Name

methyl 2-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c1-28-17(25)11-4-2-3-5-13(11)30-16-15(24(26)27)12(18(19,20)21)10-14(22-16)23-6-8-29-9-7-23/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUKUMXAMFKPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester
Reactant of Route 2
2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester
Reactant of Route 3
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2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester
Reactant of Route 6
2-(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

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